Product packaging for Atracurium Impurity 6(Cat. No.:CAS No. 1100676-16-1)

Atracurium Impurity 6

Cat. No.: B601618
CAS No.: 1100676-16-1
M. Wt: 673.8 g/mol
InChI Key: GLQFHZRZRIPBIQ-XKEQREPXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Atracurium Impurity 6, with the CAS Number 96946-50-8, is a high-purity chemical reference standard essential for advanced pharmaceutical research and development . This compound is specifically designed for use in analytical applications, such as method development, quality control, and regulatory compliance testing for the neuromuscular blocking agent, Atracurium Besylate . The chemical is identified as (1S,2S)-1-(3,4-dimethoxybenzyl)-2-(3-((5-((3-((1R,2R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate . Its molecular formula is C53H72N2O12 2+ : C6H5O3S - and it has a molecular weight of 929.2 : 157.2 . By providing a well-characterized impurity, this standard aids researchers in monitoring and controlling the degradation pathway of the active pharmaceutical ingredient (API), thereby helping to ensure drug safety and efficacy . It is supplied as a custom synthesis product for qualified research laboratories . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1100676-16-1

Molecular Formula

C35H47NO10S

Molecular Weight

673.8 g/mol

IUPAC Name

benzenesulfonate;5-hydroxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C29H42NO7.C6H6O3S/c1-30(14-12-29(32)37-16-8-6-7-15-31)13-11-22-19-27(35-4)28(36-5)20-23(22)24(30)17-21-9-10-25(33-2)26(18-21)34-3;7-10(8,9)6-4-2-1-3-5-6/h9-10,18-20,24,31H,6-8,11-17H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1/t24-,30-;/m1./s1

InChI Key

GLQFHZRZRIPBIQ-XKEQREPXSA-M

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO.C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO.C1=CC=C(C=C1)S(=O)(=O)[O-]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

cis-Quaternary Alcohol;  Atracurium Impurity D2;  (R)-Laudanosine N-3-((5-Hydroxypentyl)oxy)-3-oxopropyl Benzenesulfonate;  (1R,2R)-1-(3,4-Dimethoxybenzyl)-2-(3-((5-hydroxypentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium Benze

Origin of Product

United States

Structural Elucidation and Stereochemical Analysis of Atracurium Impurity 6

Advanced Spectroscopic Methodologies for Definitive Structural Assignment

The precise chemical structure of Atracurium (B1203153) Impurity 6 is elucidated through a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) in Impurity Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of pharmaceutical impurities. It provides an extremely accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of a molecule. For Atracurium Impurity 6, HRMS analysis is critical in confirming its molecular formula. This technique, often coupled with liquid chromatography (LC-MS), can differentiate the impurity from the parent drug and other related substances based on their precise masses. researchgate.netresearchgate.net The high resolution and accuracy of this method are indispensable for building confidence in the proposed structure of the impurity.

Table 1: Illustrative HRMS Data for Atracurium-related Compounds

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed Mass (Da)
AtracuriumC₅₃H₇₂N₂O₁₂928.5038928.5041
Laudanosine (B1674548)C₂₁H₂₇NO₄357.1940357.1942
This compoundC₅₃H₇₂N₂O₁₂929.2Data not publicly available

Note: The exact observed mass for Impurity 6 is proprietary and not available in public literature. The table serves as an illustration of how HRMS data is presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to establish the connectivity of atoms and the stereochemical relationships within this compound.

¹H NMR provides information on the chemical environment and number of different types of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule. Advanced 2D NMR techniques can then be used to piece together the molecular skeleton and provide insights into the relative configuration of the stereocenters. For a molecule as complex as atracurium and its impurities, directly coupled HPLC-NMR-CD spectroscopy can be a powerful method for identifying enantiomeric isomers. synzeal.comalentris.org

Table 2: Representative ¹H NMR Chemical Shifts for Key Moieties in Atracurium-like Structures

Functional GroupTypical Chemical Shift (ppm)
Aromatic Protons6.5 - 7.5
Methoxy Protons (-OCH₃)3.8 - 4.0
N-Methyl Protons (-N⁺CH₃)3.0 - 3.5
Methylene Protons adjacent to Ester2.5 - 2.8

Note: This table provides a general range. Specific shifts for this compound would require experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Contributions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural elucidation. IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For this compound, key IR absorptions would confirm the presence of ester carbonyl groups, ether linkages, and aromatic rings, which are characteristic features of the atracurium structure.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the dimethoxybenzyl groups in atracurium and its impurities. The UV spectrum, often recorded during HPLC analysis, aids in the detection and quantification of these compounds. researchgate.net The typical UV detection wavelength for atracurium and its related substances is around 280 nm. researchgate.netnih.gov

Isomeric Complexity and Stereochemical Considerations of this compound

The stereochemistry of atracurium and its impurities is a critical aspect of its characterization, as different stereoisomers can exhibit different pharmacological and toxicological profiles. Atracurium itself is a mixture of three main stereoisomers: cis-cis, cis-trans, and trans-trans. nih.gov

Diastereomeric Relationships within Atracurium and its Impurities

Atracurium has four chiral centers, which theoretically gives rise to sixteen possible stereoisomers. However, due to the molecule's symmetry, this number is reduced to ten. pfizer.com These isomers exist as diastereomeric pairs. The separation and identification of these diastereomers, including Impurity 6, require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is the most commonly used method for separating the various isomers of atracurium. nih.govscholarscentral.com The chemical name for this compound is (1S,2S)-1-(3,4-dimethoxybenzyl)-2-(3-((5-((3-((1R,2R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate. synzeal.com

Chiral Recognition Principles and Their Application to Impurity 6

The separation of stereoisomers like this compound relies on the principles of chiral recognition. This is typically achieved using chiral chromatography, where a chiral stationary phase (CSP) or a chiral mobile phase additive is used to create transient, diastereomeric complexes with the enantiomers of the analyte. scholarscentral.com These diastereomeric complexes have different stabilities, leading to different retention times on the chromatographic column and thus enabling their separation.

For atracurium isomers, various chiral separation methods have been explored, including the use of cyclodextrin-based CSPs and the addition of chiral selectors like L-(+)-tartaric acid to the mobile phase. researchgate.netakjournals.com Computational simulations can also be employed to understand the binding interactions, such as hydrogen bonding and π-π interactions, that are responsible for the chiral recognition mechanism. scholarscentral.com The successful application of these principles is essential for the isolation and definitive stereochemical assignment of this compound.

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. For a molecule like this compound, which possesses multiple chiral centers, CD spectroscopy can provide critical information for the determination of its absolute stereochemistry. The absolute configuration of the stereogenic centers in this compound is defined as (1S,2S) and (1R,2R).

The application of CD spectroscopy to atracurium and its related compounds has been demonstrated as an effective analytical tool. researchgate.net In a typical experimental setup, a solution of the purified impurity is analyzed using a CD spectropolarimeter over a specific range of ultraviolet (UV) wavelengths. The resulting CD spectrum, a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength, exhibits positive or negative peaks (Cotton effects) that are characteristic of the molecule's three-dimensional structure.

The absolute stereochemistry of this compound can be confirmed by comparing its experimental CD spectrum with that of a reference standard with a known absolute configuration. In the context of atracurium isomers, the CD spectrum of a related molecule with the same tetrahydroisoquinoline chromophore, such as (R)-laudanosine, can be used as a reference to assign the stereochemistry of the chiral centers. researchgate.net The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms and functional groups around the chiral centers.

Table 1: Representative CD Spectral Data for a Chiral Tetrahydroisoquinoline Compound

Wavelength (nm)Molar Ellipticity (deg·cm²/dmol)
290+2.5
275-1.8
240+5.2
225-3.1

Note: This table provides hypothetical data for illustrative purposes, demonstrating the type of information obtained from a CD spectroscopy experiment.

Computational Chemistry Approaches for Stereochemical Prediction and Confirmation

Computational chemistry provides a powerful in-silico framework to predict and corroborate the stereochemical assignments of complex molecules like this compound. Through molecular modeling and simulation, it is possible to generate theoretical CD spectra and calculate the relative energies of different stereoisomers, thereby supporting experimental findings.

One common approach involves the use of quantum mechanical calculations to predict the CD spectrum of a molecule with a defined absolute stereochemistry. By systematically generating the possible stereoisomers of this compound and calculating their theoretical CD spectra, a direct comparison can be made with the experimental spectrum. The stereoisomer whose calculated spectrum best matches the experimental data is predicted to be the correct one. This method provides a high degree of confidence in the stereochemical assignment.

Furthermore, computational methods can be employed to study the interactions that govern chiral recognition in chromatographic separations of atracurium isomers. scholarscentral.com By simulating the interactions between the different stereoisomers of atracurium and a chiral stationary phase, it is possible to elucidate the mechanism of separation and predict the elution order. These simulations often involve calculating binding energies and identifying key intermolecular interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, that contribute to the chiral discrimination. scholarscentral.com

Table 2: Theoretical vs. Experimental Spectroscopic Data Comparison

TechniqueParameterTheoretical Value (Calculated)Experimental Value (Measured)
CD SpectroscopyWavelength of Maxima (nm)242, 288240, 290
CD SpectroscopySign of Cotton Effect(+), (-)(+), (-)
NMR SpectroscopyChemical Shift (ppm)3.75 (OCH₃)3.74 (OCH₃)

Note: The values in this table are illustrative and represent the type of comparative data used in the structural elucidation process.

By integrating the experimental data from CD spectroscopy with the predictive power of computational chemistry, a comprehensive and robust stereochemical analysis of this compound can be achieved. This dual approach strengthens the confidence in the assigned absolute configuration and provides a deeper understanding of the molecule's three-dimensional structure.

Formation Pathways and Degradation Mechanisms of Atracurium Impurity 6

Chemical Degradation Kinetics and Mechanistic Studies

The degradation of atracurium (B1203153) isomers is a complex process influenced by their stereochemistry. While specific kinetic data for Atracurium Impurity 6 is not extensively available in the public domain, the general principles governing atracurium degradation provide a framework for understanding its stability.

Hofmann elimination is a non-enzymatic chemical process that occurs at physiological pH and temperature, leading to the breakdown of the atracurium molecule. This degradation pathway is crucial for the clearance of atracurium in the body, as it is independent of liver or kidney function. The rate of Hofmann elimination is, however, not uniform across all stereoisomers.

Studies have shown that the different spatial arrangements of the atoms in each isomer can influence the rate of this elimination reaction. For instance, research on the mixture of atracurium isomers has indicated that the cis-cis isomers degrade at a slightly different rate than the cis-trans and trans-trans isomers. While specific studies detailing the stereospecificity of Hofmann elimination for each of the ten isomers, including Impurity 6, are limited, it is understood that the geometry of the molecule plays a role in the ease of the elimination reaction. The process involves the abstraction of a proton, and the accessibility of this proton can be affected by the stereochemistry of the molecule.

The primary products of Hofmann elimination are laudanosine (B1674548) and a monoquaternary acrylate. The formation of these products from this compound would follow the same mechanistic principles as for other atracurium isomers.

In addition to Hofmann elimination, atracurium and its isomers undergo degradation via ester hydrolysis, a process catalyzed by non-specific esterases present in the plasma. This pathway also contributes to the breakdown of the atracurium molecule, cleaving the ester linkages and leading to the formation of a quaternary acid and a quaternary alcohol.

The stability of atracurium and its impurities is significantly influenced by environmental factors, primarily pH and temperature.

pH: The rate of Hofmann elimination is highly dependent on pH. An increase in pH (more alkaline conditions) accelerates the rate of degradation. Conversely, atracurium is more stable at an acidic pH. For instance, atracurium injections are formulated at a pH of 3.25 to 3.65 to ensure stability during storage.

Temperature: Temperature also plays a critical role in the degradation of atracurium. Increased temperatures accelerate the rate of both Hofmann elimination and ester hydrolysis. To maintain potency, atracurium solutions are typically refrigerated. Studies have shown a significant loss of potency when stored at room temperature for extended periods.

The following table summarizes the influence of these factors on the primary degradation pathways of atracurium isomers:

FactorInfluence on Hofmann EliminationInfluence on Ester Hydrolysis
pH Rate increases with increasing pHRate can be influenced by pH
Temperature Rate increases with increasing temperatureRate increases with increasing temperature

Process-Related Formation Mechanisms During Atracurium Synthesis

The formation of this compound, as a stereoisomer of atracurium, is a direct consequence of the synthetic process used to manufacture atracurium besylate. The synthesis involves reactions that create four chiral centers, leading to a mixture of stereoisomers.

The synthesis of atracurium typically involves the reaction of (±)-tetrahydropapaverine with 1,5-pentamethylene diacrylate. The stereochemistry of the final atracurium isomers is dependent on the stereochemistry of the tetrahydropapaverine starting material. The use of a racemic mixture of tetrahydropapaverine will inevitably lead to a mixture of atracurium isomers.

The quaternization step in the synthesis of atracurium, where the tertiary amine of the tetrahydropapaverine derivative reacts with an alkylating agent, is a key step where stereoisomers are formed. The reaction creates two new chiral centers at the quaternary nitrogen atoms. The spatial orientation of the substituents around these newly formed chiral centers will determine the specific stereoisomer produced.

The formation of a specific isomer like this compound is therefore a result of the specific stereochemical outcome of this quaternization reaction. The final mixture of isomers, including the cis-cis, cis-trans, and trans-trans isomers in their various optical forms, is a direct result of the reaction conditions and the stereochemistry of the starting materials. The separation of these isomers is a significant challenge in the manufacturing process.

Impurity Profile Evolution in Relation to Atracurium Degradation Products

The evolution of the impurity profile of atracurium besylate under various conditions is a critical aspect of ensuring its quality and safety. While studies have monitored the levels of primary degradation products like laudanosine over time, a detailed analysis of the concentration changes of this compound in relation to these major degradants is not presently available.

Understanding the complete impurity profile, including the formation and fate of minor impurities such as Impurity 6, is essential for a comprehensive understanding of atracurium's stability. Further research, likely involving forced degradation studies and advanced analytical techniques such as mass spectrometry, would be necessary to delineate the precise formation and degradation pathways of this compound and to map its evolution within the broader degradation landscape of atracurium besylate.

Analytical Method Development and Validation for Atracurium Impurity 6

Advanced Chromatographic Separation Techniques

Chromatographic methods are central to the analytical strategy for controlling impurities in atracurium (B1203153) besylate. The separation of Atracurium Impurity 6 from the active pharmaceutical ingredient (API) and other related substances presents a significant challenge due to the structural similarity and the presence of multiple chiral centers in the atracurium molecule. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of atracurium and its impurities. nih.gov The optimization of an HPLC method for the resolution of this compound involves a systematic investigation of various parameters to achieve adequate separation from atracurium isomers and other potential impurities.

Key parameters for optimization include the choice of stationary phase, mobile phase composition (including organic modifier, buffer concentration, and pH), column temperature, and flow rate. nih.govdavidpublisher.com Reversed-phase HPLC using octadecylsilica (C18) columns is a common approach. nih.govdavidpublisher.com The influence of both hydrophobic and silanophilic interactions on the retention of these compounds is a significant consideration in method development. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µmProvides good hydrophobic selectivity for separation of atracurium and its related compounds. nih.govnih.gov
Mobile Phase A 0.075 M Potassium dihydrogen phosphate (B84403) buffer, pH 3.1Buffering capacity ensures consistent ionization state of the analytes, improving peak shape and reproducibility. davidpublisher.com
Mobile Phase B Acetonitrile (B52724)/Methanol (B129727) (50:50, v/v)Organic modifier to control retention times. A mixture can fine-tune selectivity. davidpublisher.com
Gradient Elution Time (min)%B
030
2070
2570
2630
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. nih.gov
Column Temperature 35 °CTemperature control enhances the reproducibility of retention times.
Detection UV at 280 nmThe aromatic rings in atracurium and its impurities provide strong UV absorbance at this wavelength. nih.govresearchgate.net
Injection Volume 10 µLA typical injection volume for analytical HPLC.

This table presents a hypothetical optimized HPLC method based on published methods for similar compounds.

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with sub-2 µm particles, offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. nih.govresearchgate.net For the complex separation of atracurium isomers and impurities like Impurity 6, UPLC can provide superior performance, allowing for faster analysis times without compromising resolution. nih.gov The use of shorter columns with smaller particles leads to a significant reduction in analysis time and solvent consumption. nih.gov

Table 2: Example UPLC Method Parameters for Rapid Profiling of Atracurium Impurities

ParameterConditionBenefit over HPLC
Column Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µmHigher efficiency and resolution due to smaller particle size. researchgate.net
Mobile Phase A 0.1% Phosphoric acid in waterSimple, effective mobile phase for good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for efficient elution.
Gradient Elution 4-minute gradientSignificantly faster analysis time compared to conventional HPLC. researchgate.netresearchgate.net
Flow Rate 0.6 mL/minOptimized for the smaller column diameter. researchgate.netresearchgate.net
Column Temperature 40 °CHigher temperatures reduce mobile phase viscosity, allowing for higher flow rates.
Detection UV at 228 nm or 280 nmWavelength can be optimized for sensitivity to specific impurities. nih.gov
Injection Volume 1 µLSmaller injection volumes are typical for UPLC to prevent column overload. researchgate.netresearchgate.net

This table illustrates a potential UPLC method derived from literature on fast LC analysis of atracurium. nih.govresearchgate.netresearchgate.net

Atracurium has four chiral centers, leading to the possibility of ten stereoisomers. nih.gov this compound itself possesses specific stereochemistry. synzeal.com Therefore, chiral chromatography is essential for the stereospecific separation and quantification of these compounds. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, enabling their separation.

For atracurium isomers, polysaccharide-based CSPs, such as cellulose (B213188) tri-3,5-dimethylphenylcarbamate (CDMPC), have been shown to be effective. scholarscentral.com The separation mechanism on such columns often involves a combination of interactions, including hydrogen bonding and π-π interactions between the analyte and the chiral selector. scholarscentral.com Mobile phase composition, including the type of organic modifier and the presence of additives, plays a crucial role in achieving enantioselectivity. scholarscentral.comresearchgate.net

Gas Chromatography (GC) is typically employed for the analysis of volatile or semi-volatile impurities. While the main components of atracurium and its degradation products, including Impurity 6, are non-volatile due to their high molecular weight and ionic nature, GC could be applicable for the detection of volatile organic impurities that may be present from the synthesis process. However, for the direct analysis of this compound, GC is not a suitable technique. The analysis of laudanosine (B1674548), a known degradation product, has been reported using GC-mass spectrometry after appropriate sample preparation. nih.govoup.com

Hyphenated Analytical Platforms for Comprehensive Profiling

For unequivocal identification and sensitive quantification of impurities like this compound, hyphenated techniques that couple the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of pharmaceutical impurities. researchgate.netnih.govnih.gov For structural elucidation and confirmation of identity, high-resolution mass spectrometry (HRMS) techniques such as Time-of-Flight (TOF) MS are particularly valuable. researchgate.netnih.gov LC-TOF-MS provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. researchgate.net

Tandem mass spectrometry (LC-MS/MS) is used for targeted quantification and structural confirmation. nih.gov In this technique, a specific parent ion corresponding to the impurity of interest is selected and fragmented to produce characteristic product ions. This provides a high degree of selectivity and sensitivity, allowing for quantification at very low levels. The fragmentation pattern can also provide structural information about the molecule. oup.com

Table 3: Representative LC-MS Parameters for the Analysis of Atracurium Impurities

ParameterConditionPurpose
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is well-suited for the analysis of polar and ionic compounds like atracurium and its impurities, producing protonated molecules [M+H]+ or adducts. researchgate.netnih.gov
Mass Analyzer Quadrupole-Time of Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF for high-resolution accurate mass identification; QqQ for sensitive and selective quantification using Multiple Reaction Monitoring (MRM). acs.org
Scan Mode Full Scan (TOF) or MRM (QqQ)Full scan for impurity profiling and identification; MRM for targeted quantification of known impurities like Impurity 6.
Collision Energy Optimized for each compoundThe energy required to induce fragmentation of the parent ion into specific product ions.
LC Interface Standard ESI probeConnects the LC system to the mass spectrometer.

This table outlines typical LC-MS parameters based on published methodologies for the analysis of atracurium and related compounds. researchgate.netnih.govacs.org

The combination of advanced chromatographic techniques and high-resolution mass spectrometry provides a robust framework for the development and validation of analytical methods capable of ensuring the quality and purity of atracurium besylate by effectively separating, identifying, and quantifying potential impurities such as this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection of volatile and semi-volatile impurities. thermofisher.com While atracurium besylate and its primary ionic impurities are non-volatile, certain degradation products, particularly after derivatization or from specific degradation pathways, can be analyzed using this method. For instance, some potential neutral degradation byproducts or related compounds in the synthesis route might be amenable to GC-MS analysis.

The application of GC-MS for impurity profiling in pharmaceuticals is well-established, often involving headspace injection for clean, solvent-less extraction of volatile compounds from the drug matrix. labcompare.com For trace analysis, high-resolution accurate mass spectrometry (HRAMS) coupled with GC provides exceptional sensitivity and specificity, allowing for confident identification of unknown compounds at levels below 0.1%, in line with regulatory guidelines. thermofisher.com The use of triple quadrupole mass spectrometers further enhances sensitivity and matrix selectivity, achieving low detection limits necessary for impurity testing. labcompare.com

Although direct analysis of this compound by GC-MS is not feasible due to its non-volatile, quaternary ammonium (B1175870) structure, the technique remains crucial for a comprehensive impurity profile of the drug substance by identifying other potential volatile impurities formed during manufacturing. synzeal.comlabcompare.com

On-line HPLC-NMR and HPLC-CD Integration for Complex Mixture Analysis

The structural complexity of atracurium and its impurities demands sophisticated analytical tools for unambiguous identification. The hyphenation of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy provides a powerful, integrated approach for analyzing complex mixtures like atracurium besylate. researchgate.netheraldopenaccess.us

This on-line integration allows for the separation of isomers and impurities by HPLC, followed by their structural elucidation and stereochemical assignment without the need for isolation. researchgate.netmarquette.edu

HPLC-NMR: This technique is instrumental in providing detailed structural information. For atracurium, high-field (e.g., 750-MHz) ¹H NMR spectroscopy used in a stop-flow mode after separation on a chiral HPLC column can distinguish between stereoisomers and identify key configurational features. researchgate.net It helps in characterizing the molecular structure of impurities like Impurity 6 by analyzing the chemical shifts and coupling constants of their protons. researchgate.net

HPLC-CD: This coupling is particularly valuable for assigning the absolute stereochemistry of chiral compounds. uma.es By comparing the CD spectrum of a separated impurity to that of a known standard, such as (R)-laudanosine, the enantiomeric configuration can be determined. researchgate.net This is critical for atracurium, where the biological activity and impurity profile are stereospecific.

The combination of HPLC-NMR and HPLC-CD offers complementary data, enabling a complete structural and enantiomeric characterization of components within the atracurium mixture, including trace-level impurities. researchgate.netheraldopenaccess.us This approach has been successfully applied to atracurium besylate to identify its ten constituent isomers and would be directly applicable to the characterization of Impurity 6. researchgate.net

Electrochemical and Spectrofluorimetric Methodologies for Impurity 6 Detection

For sensitive quantification of atracurium and its related impurities, electrochemical and spectrofluorimetric methods offer significant advantages in terms of sensitivity and selectivity. researchgate.net

Spectrofluorimetry: This technique is highly sensitive for fluorescent compounds. Cisatracurium (B1209417), an isomer of atracurium, can be determined at very low concentrations (ng/mL) by measuring its native fluorescence. researchgate.netresearchgate.net A spectrofluorimetric method for cisatracurium involves excitation at 230 nm and measuring the fluorescence emission at 312 nm. researchgate.net This method has been validated for linearity, with detection limits as low as 1.07 ng/mL. researchgate.net The inherent fluorescence of the tetrahydroisoquinoline moiety present in this compound suggests that direct spectrofluorimetric detection is a viable and highly sensitive approach. synzeal.com The sensitivity can be further enhanced by using surfactants like sodium dodecyl sulfate (B86663) (SDS), which can lower the limit of detection to approximately 0.007 µg/mL. unal.edu.co

Electrochemical Detection: Electrochemical methods, such as differential pulse voltammetry (DPV) using a carbon paste electrode, have been developed for the analysis of atracurium isomers. researchgate.netwiley.com These methods are based on the electrochemical oxidation of the molecule. For cisatracurium, a DPV method has been developed with a reported detection limit of 0.38 µg/mL. researchgate.net Such electrochemical sensors provide a basis for developing a selective method for detecting and quantifying this compound, especially when coupled with a separation technique like HPLC.

Capillary Electrophoresis (CE) for High-Resolution Impurity Analysis

Capillary Electrophoresis (CE) is an effective high-resolution separation technique, particularly well-suited for the analysis of charged species like the quaternary ammonium compounds found in atracurium and its impurities. researchgate.netmdpi.com CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption.

CE has been successfully employed to separate the stereoisomers of atracurium besylate and its degradation products, including laudanosine. researchgate.netthegoodscentscompany.com The use of chiral selectors, such as cyclodextrins, incorporated into the background electrolyte allows for the enantiomeric separation of benzyltetrahydroisoquinoline alkaloids related to atracurium. mdpi.com Anionic cyclodextrins have been shown to be particularly effective for the chiral analysis of these compounds. mdpi.com

For impurity profiling, CE can detect impurities at very low levels, making it a powerful tool for quality control. mdpi.com A CE method coupled with electrochemiluminescence detection has been used for the simultaneous determination of cisatracurium and its degradation products, demonstrating the technique's applicability for monitoring the stability of the drug. unal.edu.co Given its high resolving power for ionic species, CE is an excellent candidate for developing a specific and high-resolution analytical method for this compound. researchgate.net

Method Validation Parameters and Performance Characteristics in Impurity Analysis

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). ich.orgslideshare.net For an impurity quantification method, several key parameters must be evaluated. globalresearchonline.netamericanpharmaceuticalreview.com

Key Validation Parameters (ICH Q2(R1)) ich.orgglobalresearchonline.netamericanpharmaceuticalreview.com

Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products. This is often demonstrated by spiking the drug substance with known impurities and showing their separation. ich.org

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. globalresearchonline.net

Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples spiked with known amounts of the impurity. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. globalresearchonline.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org The LOQ is a critical parameter for impurity methods. For example, a validated HPLC method for laudanosine (a related impurity) reported an LOQ of 1 µg/mL. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. globalresearchonline.net

The following table provides an example of typical acceptance criteria for these validation parameters for an impurity method based on HPLC.

Parameter Performance Characteristic / Acceptance Criteria
Specificity Peak for Impurity 6 is well-resolved from Atracurium and other impurities (Resolution > 2.0). No interference from blank or placebo at the retention time of the impurity.
Linearity Correlation coefficient (r²) ≥ 0.99 for a plot of concentration vs. peak area over the specified range.
Range Typically from the reporting threshold (e.g., 0.05%) to 120% of the specification limit for the impurity.
Accuracy Recovery of 80.0% to 120.0% for the impurity standard spiked into the sample matrix at different concentrations (e.g., LOQ, 100%, 120% of limit).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 5.0% for six replicate injections or preparations.
Precision (Intermediate) RSD ≤ 10.0% when the analysis is performed by different analysts, on different days, or with different equipment.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Precision (RSD) at the LOQ concentration should meet acceptance criteria (e.g., ≤ 10%).
Robustness RSD of results should remain within acceptable limits (e.g., ≤ 10%) after deliberate small changes to method parameters (flow rate ±10%, pH ±0.2, column temperature ±5°C).

This table presents illustrative data based on common pharmaceutical industry practices and ICH guidelines. ich.orgglobalresearchonline.net

Stability Studies and Degradation Kinetics of Atracurium Impurity 6

Forced Degradation Studies to Elucidate Impurity 6 Pathways

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. While specific forced degradation studies on Atracurium (B1203153) Impurity 6 are not available in the public domain, such studies on atracurium have revealed its susceptibility to degradation under various stress conditions. lgcstandards.comnih.gov

Atracurium is known to degrade primarily through two pathways: Hofmann elimination, a non-enzymatic process that occurs at physiological pH and temperature, and ester hydrolysis, which is catalyzed by non-specific esterases. cymitquimica.com Hofmann elimination leads to the formation of laudanosine (B1674548) and a monoquaternary acrylate. cymitquimica.com Ester hydrolysis results in the formation of monoquaternary metabolites. cymitquimica.com

A hypothetical forced degradation study on Atracurium Impurity 6 would involve exposing it to acidic, basic, oxidative, photolytic, and thermal stress, as outlined by the International Council for Harmonisation (ICH) guidelines. The resulting degradants would be analyzed, typically by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, to understand the degradation profile of the impurity itself. pharmaffiliates.com

Table 1: Illustrative Data from a Forced Degradation Study of a Related Compound (Cisatracurium Besylate)

This table illustrates the type of data that would be generated in a forced degradation study. The data is based on studies of cisatracurium (B1209417), a stereoisomer of atracurium, and its degradation products. lgcstandards.com

Stress ConditionDurationMajor Degradation Products Identified
1 M HCl3 hoursImpurity A, Impurity E/F, Laudanosine
0.1 M NaOH1 hourImpurity A, Impurity E/F, Laudanosine
3% H₂O₂24 hoursImpurity N/O, Laudanosine
Heat (80°C)96 hoursImpurity A, Impurity E/F, Laudanosine
UV Light (254 nm)24 hoursMinor degradation observed

This data is illustrative and based on studies of cisatracurium, not this compound. lgcstandards.com

Long-Term and Accelerated Stability Profiling of Atracurium Formulations Impacting Impurity 6 Levels

Long-term and accelerated stability studies are performed to establish the shelf-life of a drug product and recommend storage conditions. These studies involve storing the drug product at specified temperatures and humidity levels for a defined period. While no specific stability data for this compound is publicly available, the stability of atracurium formulations is well-documented.

Atracurium besylate injections are known to slowly lose potency over time. Under refrigerated conditions (2°C to 8°C), the rate of potency loss is approximately 6% per year. nih.gov This rate increases to about 5% per month at 25°C. nih.gov Studies on atracurium stored at room temperature (20°C) showed that it retained 99%, 95%, and 92% of its initial strength after one, two, and three months, respectively. cymitquimica.com

In a stability study of an atracurium formulation, the levels of this compound would be monitored over time, along with other known impurities and the parent drug. This would provide information on the rate of formation of Impurity 6 under different storage conditions.

Table 2: Illustrative Long-Term Stability Data for an Atracurium Formulation

This table provides an example of how the concentration of atracurium and its impurities might change over time in a long-term stability study.

Time (Months)Storage ConditionAtracurium Assay (%)Laudanosine (%)This compound (%)
02-8°C100.0< 0.1< 0.1
32-8°C98.50.20.1
62-8°C97.10.40.2
92-8°C95.80.60.3
122-8°C94.20.80.4

This data is hypothetical and for illustrative purposes only.

Quantitative Kinetic Modeling of Impurity 6 Formation and Degradation

Kinetic modeling is used to mathematically describe the rate at which a drug degrades and its impurities form. For atracurium, pharmacokinetic models have been developed to describe its elimination, which includes both Hofmann elimination and ester hydrolysis. cymitquimica.com The degradation of atracurium has been shown to follow first-order kinetics. sigmaaldrich.com

While no specific kinetic models for the formation and degradation of this compound have been published, a study on the degradation of pancuronium, another neuromuscular blocking agent, utilized models such as the 1D diffusion model and the Johnson-Mehl-Avrami-Erofeyev-Kholmogorov (JMAEK) model to describe the degradation of the parent drug and the formation of its impurities. researchgate.net A similar approach could be used to model the kinetics of this compound.

Table 3: Illustrative Kinetic Parameters for Atracurium Degradation

This table presents hypothetical kinetic parameters that could be determined for the degradation of atracurium and the formation of its impurities.

ParameterValue
Atracurium Degradation Rate Constant (k) at 25°C0.05 month⁻¹
Laudanosine Formation Rate Constant (k_f) at 25°C0.008 month⁻¹
This compound Formation Rate Constant (k_f) at 25°CNot Available
Atracurium Degradation Half-life (t₁/₂) at 25°C~14 months

This data is a mix of reported values for atracurium and hypothetical values for illustrative purposes. nih.gov

Influence of pH, Temperature, and Excipients on Impurity 6 Stability Profile

The stability of atracurium is significantly influenced by pH and temperature. It is most stable in acidic conditions, with a pH of approximately 2.5. chemspider.com As the pH increases towards alkaline conditions, the rate of Hofmann elimination increases, leading to faster degradation. cymitquimica.com The degradation of atracurium is also accelerated by an increase in temperature. cymitquimica.com

The influence of excipients on the stability of atracurium and its impurities is also a critical consideration in formulation development. Studies on cisatracurium have investigated its degradation in various buffer systems and in the presence of additives like sodium chloride and glucose. For example, glucose was found to enhance the degradation of cisatracurium.

While the specific effects of pH, temperature, and excipients on the stability of this compound have not been reported, it is reasonable to assume that they would play a significant role, as is the case with the parent compound and other related impurities.

Table 4: Illustrative pH and Temperature Effects on Atracurium Stability

This table illustrates the impact of pH and temperature on the stability of atracurium.

pHTemperature (°C)Relative Degradation Rate
3.341x (Baseline)
7.437Significantly Increased
3.325~8-10x increase from 4°C

This data is based on general knowledge of atracurium stability and is for illustrative purposes. cymitquimica.comnih.gov

Impurity Profiling Strategies Within Atracurium Research

Comprehensive Impurity Profiling Approaches for Atracurium (B1203153) Besylate

Impurity profiling of Atracurium Besylate involves the detection, identification, and quantification of various related substances that may be present in the drug substance. researchgate.net These impurities can originate from the manufacturing process, degradation of the drug substance over time, or interaction with other components. researchgate.net A comprehensive approach is necessary to ensure a complete picture of the impurity landscape.

Advanced analytical techniques are the cornerstone of this profiling. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed for the separation of atracurium from its impurities. researchgate.netingentaconnect.com These methods, often utilizing sub-2 μm particle columns, allow for fast and highly efficient separations, resolving complex mixtures of stereoisomers and degradation products. researchgate.netresearchgate.net For instance, a reversed-phase HPLC method can be developed to separate Atracurium Besylate from its related substances and also to determine the ratio of its three geometric isomers. ingentaconnect.com

Gradient elution with mobile phases typically consisting of buffers, acetonitrile (B52724), and methanol (B129727) is a common strategy to achieve the necessary resolution. researchgate.netresearchgate.net Detection is commonly performed using UV spectrophotometry. researchgate.net For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. researchgate.net LC-MS, particularly with high-resolution mass spectrometry like Time-of-Flight (TOF-MS), provides accurate mass data that allows for the speculation of molecular formulas and the preliminary identification of impurity structures. researchgate.net

The data below illustrates a typical chromatographic system used for profiling:

ParameterSpecificationSource
Technique High-Performance Liquid Chromatography (HPLC) researchgate.netresearchgate.net
Column Reversed-phase C18 (e.g., 50mm x 4.6mm, 1.8µm particle size) researchgate.net
Mobile Phase Potassium phosphate (B84403) buffer–acetonitrile–methanol gradient researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 280 nm researchgate.net

Identification and Characterization of Atracurium-Related Substances Beyond Impurity 6

Beyond Atracurium Impurity 6, a multitude of other related substances have been identified in Atracurium Besylate. These are often designated with letters or numbers by pharmacopeias (e.g., EP Impurity A) or as part of internal quality control. venkatasailifesciences.com The identification of these substances is crucial for understanding the degradation pathways and for controlling the manufacturing process.

LC-MS/MS is a powerful tool for this purpose, enabling the fragmentation of parent ions to yield structural information for preliminary elucidation. researchgate.net In one study, eleven related substances were found in a cisatracurium (B1209417) besylate injection, with five of them not being listed in official pharmacopeias, highlighting the need for ongoing and thorough characterization. researchgate.net

Some of the known impurities of Atracurium Besylate that have been characterized are listed below.

Impurity NameChemical NameMolecular Formula
Atracurium EP Impurity A 5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoateC₅₂H₆₉N₂O₁₂⁺
Atracurium Besylate EP Impurity B Pentane-1,5-diyl bis[3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate]C₅₁H₆₆N₂O₁₂
Atracurium Besylate EP Impurity C 1-(3,4-Dimethoxybenzyl)-2-(3,11-dioxo-4,10-dioxatridec-12-enyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium benzenesulfonateC₃₈H₄₉NO₁₁S
Atracurium Impurity E Atracurium cis-Quaternary AcidC₂₄H₃₂NO₆
Atracurium EP Impurity I (Besylate salt) 2,2′-[(3-Methylpentane-1,5-diyl)bis[oxy(3-oxopropane-1,3-diyl)]]bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium] benzenesulfonateNot Available
Laudanosine (B1674548) 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolineC₂₁H₂₇NO₄

Data sourced from: nih.govsynzeal.comsynzeal.comclearsynth.com

Development of Reference Standards for Impurity 6 and Related Compounds

The development and availability of high-quality reference standards are essential for the accurate quantification of impurities in pharmaceuticals. axios-research.comsynzeal.com Reference standards for this compound and other related compounds are crucial for various stages of drug development and quality control. synzeal.comcleanchemlab.com

These standards serve several key purposes:

Analytical Method Development and Validation: Reference standards are used to confirm the specificity, linearity, accuracy, and precision of analytical methods designed to monitor impurities. venkatasailifesciences.comcleanchemlab.com

Quality Control (QC): In routine QC testing of Atracurium Besylate batches, these standards are used as calibrators to accurately quantify the levels of specific impurities. synzeal.comcleanchemlab.com

Stability Studies: They are used to track the formation of degradation products over time under various storage conditions. axios-research.comsynzeal.com

Identification of Unknowns: A library of known impurity standards can help in the tentative identification of unknown peaks observed during chromatographic analysis. axios-research.comsynzeal.com

Suppliers provide these reference standards with a comprehensive Certificate of Analysis (COA) and detailed characterization data to meet regulatory compliance. venkatasailifesciences.comsynzeal.com For this compound, the reference standard is available for use in these analytical research and quality control applications. cleanchemlab.com

CompoundCAS NumberMolecular FormulaMolecular Weight
This compound 96946-50-8C₅₃H₇₂N₂O₁₂₂ : C₆H₅O₃S929.2 : 157.2

Data sourced from: cleanchemlab.commolsyns.com

Strategies for Monitoring Known and Unknown Impurities

Effective monitoring strategies are required to ensure the consistent quality and safety of Atracurium Besylate. researchgate.net These strategies must be capable of tracking both specified, known impurities and detecting any new, unknown impurities that may arise from changes in the manufacturing process or other factors. researchgate.net

For known impurities , such as Impurity 6, validated stability-indicating HPLC or UPLC methods are routinely used. These methods are designed to separate and quantify the specified impurities from the active pharmaceutical ingredient and each other. The levels of these impurities are monitored against established specification limits.

For unknown impurities , the strategy involves vigilant monitoring of the chromatographic profile of each batch. The appearance of any new peak above a certain reporting threshold (e.g., 0.1%) triggers an investigation. researchgate.net Hyphenated techniques, primarily LC-MS, are then employed to characterize these unknown peaks. researchgate.net By obtaining the mass-to-charge ratio and fragmentation patterns, chemists can often deduce the structure of the new impurity. This process is critical for maintaining the quality of the drug product, as new impurities could potentially be toxic. researchgate.net Continuous monitoring and characterization ensure that the impurity profile remains consistent and within safe limits throughout the product's lifecycle.

Synthetic Process Control and Impurity Mitigation for Atracurium Impurity 6

Analysis of Atracurium (B1203153) Synthetic Routes and Potential Impurity Introduction Points

The synthesis of atracurium besylate is a multi-step process that inherently allows for the formation of various impurities, including stereoisomers like Impurity 6. The primary synthetic route involves two key stages where these impurities are introduced.

The first stage is the Michael addition reaction. This involves the coupling of (±)-tetrahydropapaverine, a racemic mixture, with an acrylic acid derivative, typically 1,5-pentamethylene diacrylate. epo.org Because the starting material contains both (R)- and (S)-enantiomers of tetrahydropapaverine, this reaction results in a mixture of diastereomers.

The second critical stage is the bis-quaternization of the resulting tertiary amine intermediate with methyl benzenesulfonate. epo.orggoogle.com This step introduces two additional chiral centers at the nitrogen atoms, significantly increasing the complexity of the stereoisomeric mixture. The reaction is generally not stereospecific, leading to the formation of up to ten potential stereoisomers of atracurium. epo.org Atracurium Impurity 6 is one of these stereoisomers, and its formation is a direct consequence of the lack of stereocontrol in these core synthetic steps.

Synthetic StageKey ReactionPotential for Impurity 6 Introduction
Intermediate FormationMichael addition of (±)-tetrahydropapaverine with 1,5-pentamethylene diacrylate.High. Use of a racemic starting material creates a mixture of diastereomers, which are precursors to the final isomeric mixture containing Impurity 6. epo.org
Final API SynthesisBis-quaternization of the tertiary amine intermediate with methyl benzenesulfonate.High. This step creates two new chiral nitrogen centers, leading to a complex mixture of up to ten stereoisomers, including this compound. epo.org

Strategies for Minimizing this compound Formation During Synthesis

Minimizing the formation of this compound primarily involves strategies centered on stereochemical control and selective purification.

One of the most effective strategies is the use of an enantiomerically pure starting material instead of the racemic (±)-tetrahydropapaverine. The synthesis of cisatracurium (B1209417) besylate, a single potent isomer of atracurium, employs this approach by starting with (R)-tetrahydropapaverine. thieme-connect.com This significantly reduces the number of possible stereoisomers formed in subsequent steps. By carefully selecting the desired stereoisomer of the starting material, the formation of undesired isomers like Impurity 6 can be largely avoided.

Another key strategy is the purification of intermediates and the final product. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) can be employed to separate the different stereoisomers. epo.org Additionally, controlled crystallization and recrystallization processes can selectively isolate the desired isomer, leaving Impurity 6 and other undesired isomers in the mother liquor. thieme-connect.com

StrategyDescriptionImpact on Impurity 6 Level
Use of Chiral Starting MaterialsEmploying an enantiomerically pure starting material, such as (R)-tetrahydropapaverine, instead of a racemic mixture. thieme-connect.comSignificantly reduces the formation of a complex isomeric mixture, thereby preventing or minimizing the generation of Impurity 6.
Chromatographic PurificationUtilizing techniques like preparative HPLC to separate the desired atracurium isomers from undesired ones, including Impurity 6. epo.orgEffectively removes Impurity 6 from the final product to meet stringent purity requirements.
Selective CrystallizationDeveloping specific crystallization conditions (solvent, temperature) that favor the precipitation of the desired atracurium isomer while keeping Impurity 6 dissolved. thieme-connect.comIsolates the active pharmaceutical ingredient in high isomeric purity.

In-Process Control (IPC) Methodologies for Impurity Monitoring in Manufacturing

Effective in-process control (IPC) is crucial for monitoring the formation of impurities like this compound throughout the manufacturing process. pharmtech.com These methods allow for timely adjustments to reaction conditions to ensure the final product meets quality specifications.

The primary analytical technique for monitoring stereoisomeric impurities in atracurium synthesis is High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase. thieme-connect.com Chiral HPLC methods are capable of separating and quantifying the individual stereoisomers present in a mixture, providing a precise measurement of the level of this compound relative to the desired isomers.

IPC samples are typically taken after the key reaction steps—the Michael addition and the quaternization—to assess the isomeric ratio. This monitoring ensures that the process is performing as expected and that the impurity profile is within acceptable limits before proceeding to the next stage or final purification. pharmtech.com

MethodPrincipleApplication in Atracurium Synthesis
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of stereoisomers with a chiral stationary phase, leading to their separation.Used to monitor the isomeric purity of intermediates and the final API. It accurately quantifies the percentage of this compound. thieme-connect.com
Process SamplingDrawing representative samples from the reaction vessel at critical time points.Applied post-Michael addition and post-quaternization to track the formation of the isomeric mixture and guide purification efforts. pharmtech.com

Optimization of Reaction Conditions to Influence Impurity Profile

The profile of impurities, including the level of this compound, can be significantly influenced by the optimization of reaction conditions. Key parameters that can be adjusted include temperature, solvent, and the type of base used in the quaternization step. researchgate.net

Temperature control is critical. The quaternization reaction is often exothermic, and uncontrolled temperature increases can lead to side reactions and a less favorable isomer distribution. Some processes specify conducting the reaction at low temperatures (e.g., -40°C to 35°C) followed by controlled cooling to optimize the yield and purity of the desired product. thieme-connect.comgoogle.com Lower temperatures can also minimize degradation via Hofmann elimination, a known pathway for atracurium that is both pH and temperature-dependent. nih.gov

The choice of solvent and base is also important. Patents describe the use of solvents like acetonitrile (B52724) and the addition of an insoluble base, such as sodium carbonate. This system can help drive the reaction to completion while minimizing the formation of by-products. google.comwipo.int The careful selection and optimization of these parameters are essential for developing a robust manufacturing process that consistently produces atracurium with very low levels of Impurity 6.

ParameterConditionObserved Effect on Impurity Profile/Impurity 6
TemperatureMaintaining a specific temperature range (e.g., 35°C) during reaction and controlled cooling (e.g., to 0-5°C) during precipitation. thieme-connect.comInfluences reaction kinetics and selectivity, potentially favoring the formation of the desired stereoisomer and minimizing side reactions that could generate other impurities.
SolventUse of solvents such as acetonitrile or dichloromethane. google.comthieme-connect.comAffects solubility of reactants and products, which can influence reaction rate and the efficiency of subsequent purification steps like crystallization.
BaseEmploying a catalytic amount of an insoluble inorganic base (e.g., sodium carbonate). google.comFacilitates the quaternization reaction while being easily removable by filtration, leading to a cleaner reaction mixture with reduced levels of impurities. wipo.int

Regulatory Science and Quality Assurance Perspectives in Academic Research

Scientific Basis for Pharmacopeial Impurity Specifications (e.g., USP, EP) Relevant to Atracurium (B1203153) Impurities

Pharmacopeial monographs provide the official standards for drug substances and products. For Atracurium Besylate, these monographs outline specific tests, procedures, and acceptance criteria for isomers, related substances, and degradation products. The specifications are based on a scientific evaluation of the manufacturing process and the stability characteristics of the drug substance. pharmacopeia.cn

The United States Pharmacopeia (USP) monograph for Atracurium Besylate Injection sets limits for several known impurities and includes a general limit for any other single unspecified impurity. pharmacopeia.cn These limits are established based on data from batches used in clinical and safety studies, ensuring that the impurity levels in the commercial product are not higher than those found to be safe. gally.ch

An impurity like a hypothetical "Atracurium Impurity 6" would be controlled under the specification for "any other impurity" unless it was specifically identified and found to require its own limit. pharmacopeia.cn The thresholds for reporting, identification, and qualification of impurities are guided by the ICH Q3A and Q3B guidelines, which link the acceptable level of an impurity to the maximum daily dose of the drug. ich.orgpmda.go.jp

Table 1: Example of Impurity Limits in USP Monograph for Atracurium Besylate Injection This table is illustrative and based on typical pharmacopeial requirements.

ImpurityTypical Limit (as a percentage of Atracurium Besylate)Basis for Specification
Laudanosine (B1674548)Not more than 3.0%Known degradation product.
Monoacrylate CompoundsNot more than 3.0%Known process-related impurities and degradants.
Any Other Individual ImpurityNot more than 0.1%General safety threshold for unknown impurities.
Total ImpuritiesNot more than 15.0%Overall control of the purity profile.

Methodological Approaches for Impurity Qualification and Reporting

The process of impurity management follows a structured approach defined by ICH guidelines. premier-research.com This involves reporting, identifying, and qualifying impurities that appear at levels exceeding certain thresholds. ich.orgpmda.go.jp

Reporting Threshold: This is the level above which an impurity must be reported in a registration application. For a drug with a maximum daily dose of less than 2g, the reporting threshold is typically 0.05%. ich.org

Identification Threshold: Above this level, an impurity's structure must be determined. For a drug with a daily dose between 100 mg and 2 g, this threshold is 0.2% or 2 mg Total Daily Intake (TDI), whichever is lower. pmda.go.jp

Qualification Threshold: This is the limit above which an impurity must be qualified, meaning its biological safety must be established. Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level. fda.govfda.gov The level of any impurity present in a drug substance that was adequately tested in safety and/or clinical studies is considered qualified. ich.orgfda.gov If an impurity level exceeds what was clinically tested, further qualification through scientific literature or additional safety studies may be necessary. fda.govfda.gov

Table 2: ICH Thresholds for Impurities in New Drug Products Based on ICH Q3B(R2) Guidelines

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%> 10 mg - 100 mg: 0.5% or 20 µg TDI> 10 mg - 100 mg: 0.5% or 200 µg TDI
> 1 g0.05%> 100 mg - 2 g: 0.2% or 2 mg TDI> 100 mg - 2 g: 0.2% or 2 mg TDI

TDI: Total Daily Intake. The lower value is typically applied. pmda.go.jp

Analytical Strategies for Compliance with Regulatory Guidelines on Impurities

To comply with regulatory guidelines, pharmaceutical manufacturers must develop and validate robust analytical methods for impurity profiling. researchgate.netrroij.com These methods must be sensitive, specific, and accurate enough to detect and quantify impurities at the levels stipulated by ICH and pharmacopeias. numberanalytics.com

The primary analytical strategy for atracurium and its impurities is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (U(H)PLC). nih.govmolnar-institute.com These chromatographic techniques are capable of separating the main isomers of atracurium from its various process-related and degradation impurities. nih.gov

Key components of the analytical strategy include:

Method Development: Creating a separation method, typically using reverse-phase HPLC with UV detection, that resolves all known impurities and degradation products from the main API peak. rroij.comnih.gov

Method Validation: Demonstrating that the analytical procedure is suitable for its intended purpose, covering aspects like specificity, linearity, accuracy, precision, and quantitation limit. pmda.go.jp

Hyphenated Techniques: For structural elucidation of unknown impurities that exceed the identification threshold, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are employed. researchgate.netbiomedres.us These powerful methods provide information on the molecular weight and structure of the impurity. numberanalytics.com

Table 3: Common Analytical Techniques for Impurity Profiling

TechniquePrimary PurposeRelevance to Atracurium Impurities
HPLC/U(H)PLCSeparation and QuantificationStandard method for routine quality control and stability testing. numberanalytics.commolnar-institute.com
Mass Spectrometry (MS)Identification (Molecular Weight)Used in conjunction with LC to identify unknown impurities. researchgate.netbiomedres.us
NMR SpectroscopyStructural ElucidationProvides detailed structural information for definitive identification. researchgate.netbiomedres.us
Capillary ElectrophoresisSeparation and QuantificationAn alternative or complementary separation technique. researchgate.net

Risk Assessment Methodologies for Process and Degradation Impurities

Quality Risk Management (QRM), as outlined in ICH Q9, is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. valicare.comeuropa.eu For impurities, risk assessment is used to identify, analyze, and evaluate potential sources of process and degradation impurities and their potential impact on patient safety. toxhub-consulting.com

The risk assessment process for impurities in atracurium would involve:

Risk Identification: Identifying potential impurities arising from starting materials, intermediates, by-products of the manufacturing process, and degradation due to storage or handling. gally.chich.org Atracurium is known to degrade via Hofmann elimination and ester hydrolysis, which are key pathways to consider. wikipedia.org

Risk Analysis: Evaluating the potential for each impurity to be present in the final product and assessing its potential harm. This involves considering the reactivity of the molecule, the process conditions, and any available toxicological data. toxhub-consulting.com For potentially mutagenic impurities, a specific framework under ICH M7 is followed. ispe.org

Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria. This includes determining whether impurity levels are likely to exceed the qualification thresholds. contractpharma.com

Risk Control: Developing a control strategy to reduce risks to an acceptable level. This strategy includes setting appropriate specifications for starting materials and the final API, defining process controls, and establishing validated analytical testing methods. valicare.comcontractpharma.com

This risk-based approach ensures that the manufacturing process is well-understood and that the control strategy is scientifically sound and focused on patient safety. ispe.org

Advanced Research Perspectives and Future Directions for Atracurium Impurity 6

Development of Novel Analytical Techniques for Enhanced Impurity Detection

The detection and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. For complex molecules like atracurium (B1203153) and its related substances, chromatographic techniques are the cornerstone of analytical testing.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of atracurium and its impurities. davidpublisher.comresearchgate.netscribd.com Stability-indicating HPLC methods have been developed to separate atracurium from its degradation products, such as laudanosine (B1674548). davidpublisher.comresearchgate.netscribd.com These methods often utilize C18 columns with a mobile phase consisting of a buffer, methanol (B129727), and acetonitrile (B52724), with UV detection. davidpublisher.com For instance, a reversed-phase HPLC method has been described using a C18 column and a mobile phase of 0.075 M potassium dihydrogen phosphate (B84403), methanol, and acetonitrile at a pH of 3.1, with detection at 280 nm. davidpublisher.com

To enhance the detection and characterization of impurities like Atracurium Impurity 6, more advanced and sensitive techniques are being explored. Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior specificity and sensitivity, enabling the identification and quantification of impurities at very low levels. researchgate.net Time-of-flight (TOF) mass spectrometry, in particular, can provide accurate mass measurements, which aids in the structural elucidation of unknown impurities. researchgate.net

Another promising technique is Charged Aerosol Detection (CAD), which can be coupled with LC. CAD is a universal detector that responds to non-volatile and semi-volatile analytes, offering a more uniform response compared to UV detection, especially for compounds lacking a strong chromophore. researchgate.net This can be particularly advantageous for quantifying a wide range of impurities without the need for individual reference standards for each.

Future research in this area will likely focus on the development of ultra-high-performance liquid chromatography (UHPLC) methods. UHPLC utilizes columns with smaller particle sizes, leading to faster analysis times, improved resolution, and reduced solvent consumption. nih.gov The coupling of UHPLC with high-resolution mass spectrometry (HRMS) will provide a powerful tool for the comprehensive profiling of atracurium impurities, including the sensitive detection of this compound.

Table 1: Comparison of Analytical Techniques for Impurity Detection

TechniquePrincipleAdvantages for this compound Detection
HPLC-UV Separates compounds based on their affinity for a stationary phase, with detection via UV absorbance.Well-established, robust, suitable for routine quality control. davidpublisher.comuspnf.com
LC-MS Combines the separation power of LC with the mass analysis capabilities of MS for identification.High sensitivity and specificity, allows for structural elucidation. researchgate.net
UHPLC-HRMS A high-resolution version of LC-MS offering faster analysis and more accurate mass determination.Enhanced peak capacity, improved sensitivity, and more confident impurity identification. nih.gov
LC-CAD LC coupled with a detector that measures charge from nebulized droplets, providing a near-universal response.Useful for quantifying impurities without strong UV chromophores and for achieving a more uniform response factor. researchgate.net

Application of Chemometrics and Data Science in Impurity Profiling

Chemometrics and data science are increasingly being applied in pharmaceutical analysis to extract meaningful information from complex datasets. Impurity profiling, which involves the identification and quantification of all impurities in a drug substance, generates large and complex datasets, making it an ideal area for the application of these tools.

For this compound, chemometric approaches can be used to optimize the analytical methods for its detection. For example, design of experiments (DoE) can be employed to systematically optimize HPLC or UHPLC parameters (e.g., mobile phase composition, pH, temperature, and gradient slope) to achieve the best separation of this compound from the API and other impurities. This approach is more efficient and provides a better understanding of the method's robustness compared to traditional one-factor-at-a-time optimization.

Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be used to analyze complex chromatograms and spectral data. PCA can help in visualizing the relationships between different samples and identifying patterns related to impurity profiles. PLS can be used to build predictive models that correlate spectral data with impurity concentrations, potentially enabling real-time monitoring of impurity levels during the manufacturing process.

In the context of impurity profiling, data science can also be leveraged to develop predictive models for impurity formation. By analyzing historical data from different batches and manufacturing conditions, machine learning algorithms could potentially identify the key process parameters that influence the formation of this compound. This predictive capability would allow for proactive control of the manufacturing process to minimize the formation of this impurity.

Green Chemistry Principles in Impurity Mitigation and Analytical Methods

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. This includes the development of more sustainable analytical methods and manufacturing processes.

In the context of this compound, green chemistry can be applied in two main areas: mitigation of its formation during synthesis and the development of greener analytical methods for its detection. Research into the synthetic pathway of atracurium could lead to modifications that either prevent the formation of Impurity 6 or allow for its easier removal, for example, by using more selective reagents or optimizing reaction conditions to favor the desired product.

From an analytical perspective, a key focus of green chemistry is the reduction of solvent usage. Traditional HPLC methods can consume large volumes of organic solvents. The move towards UHPLC, with its shorter run times and lower flow rates, inherently aligns with green chemistry principles by reducing solvent consumption and waste generation. nih.gov

Furthermore, research is being conducted into replacing hazardous solvents with more environmentally friendly alternatives. For example, supercritical fluid chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, is a powerful and green alternative to liquid chromatography for the separation of complex mixtures. The development of an SFC method for the analysis of atracurium and its impurities would represent a significant step forward in green analytical chemistry.

Another aspect is the miniaturization of analytical systems, such as the use of capillary electrophoresis (CE) and microfluidic devices. These techniques require significantly smaller volumes of samples and reagents, thereby reducing waste and operator exposure to potentially hazardous chemicals.

Table 2: Green Chemistry Approaches in Atracurium Analysis

ApproachPrincipleGreen Advantage
UHPLC Use of smaller particle size columns for faster, more efficient separations.Reduced solvent consumption and waste generation due to shorter analysis times and lower flow rates. nih.gov
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the primary mobile phase, often with a small amount of organic co-solvent.Significantly reduces the use of organic solvents, leading to a much lower environmental impact.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field within a narrow capillary.Requires minimal sample and buffer volumes, drastically reducing waste.
Solvent Selection Replacing toxic and hazardous solvents with greener alternatives (e.g., ethanol, water).Improved operator safety and reduced environmental pollution. davidpublisher.comresearchgate.net

Research on Impurity-Excipient Interactions and Their Impact on Formulation Stability

The stability of a drug product is not only dependent on the intrinsic stability of the API but also on its interactions with excipients in the formulation. Reactive impurities in excipients can potentially interact with the drug substance, leading to degradation and the formation of new impurities.

For a compound like this compound, it is important to understand its potential to interact with common pharmaceutical excipients used in injectable formulations. Atracurium besylate is known to be sensitive to pH and undergoes degradation via Hofmann elimination and ester hydrolysis. oatext.com The presence of acidic or basic excipients, or impurities within them, could potentially influence the stability of this compound itself or catalyze its formation from the degradation of atracurium.

Forced degradation studies are a key tool in investigating these interactions. By subjecting the API and its impurities, in the presence of various excipients, to stress conditions such as heat, humidity, light, and different pH values, potential incompatibilities can be identified early in the formulation development process.

Future research should focus on systematic studies of the compatibility of this compound with a range of commonly used intravenous excipients, such as solubilizing agents, buffering agents, and tonicity-adjusting agents. Techniques like differential scanning calorimetry (DSC) can be used to screen for physical interactions, while stability-indicating chromatographic methods would be essential for monitoring the chemical stability and the formation of any new degradation products.

Understanding these potential interactions is crucial for developing a robust and stable formulation of atracurium besylate, ensuring that the levels of this compound and other impurities remain within acceptable limits throughout the product's shelf life.

Q & A

Q. What validated analytical methods are recommended for quantifying Atracurium Impurity 6 in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the primary method, using a reversed-phase C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0). Quantification follows pharmacopeial formulas, such as:

Impurity %=10,000×C×(ri/rS)W\text{Impurity \%} = \frac{10,000 \times C \times (r_i / r_S)}{W}

where CC is the standard concentration, WW is the sample weight, and ri/rSr_i/r_S are peak responses of the impurity and reference standard, respectively. System suitability must meet resolution ≥2.0 between critical peaks .

Q. What are the pharmacopeial acceptance criteria for this compound?

According to USP monographs, individual impurities should not exceed 1.5%, and total impurities must be ≤3.5%. Specific thresholds for degradation products (e.g., laudanosine) are capped at 0.5% .

Q. How should researchers validate stability-indicating methods for this compound?

Validation parameters include:

  • Specificity : Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to confirm separation from degradation products.
  • Linearity : Calibration curves over 50–150% of the target concentration (R20.99R^2 \geq 0.99).
  • Accuracy : Spike recovery rates of 98–102% .

Advanced Research Questions

Q. How can structural elucidation of unknown impurities in Atracurium Besylate be systematically performed?

Combine high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to determine molecular formulas and functional groups. For trace impurities (<0.1%), use LC-MS/MS with collision-induced dissociation (CID) to fragment ions and infer structures. Cross-reference with synthetic intermediates or degradation pathways .

Q. What strategies resolve discrepancies in impurity quantification across different chromatographic conditions?

  • System Suitability : Ensure column temperature (±2°C) and flow rate (±5%) are tightly controlled.
  • Relative Response Factors (RRFs) : Apply correction factors (e.g., RRF = 1.9 for laudanosine) to adjust peak areas when using UV detection .
  • Cross-Validation : Compare results with orthogonal methods like capillary electrophoresis (CE) or differential scanning calorimetry (DSC) .

Q. How do pharmacopeial updates impact impurity profiling methods?

For example, USP32 revised the impurity calculation formula to:

Impurity %=100×CM×rirS\text{Impurity \%} = 100 \times \frac{C}{M} \times \frac{r_i}{r_S}

where MM is the test solution concentration. Researchers must revalidate methods when adopting updated monographs and document changes in sensitivity or precision .

Q. What experimental design principles apply to forced degradation studies for impurity identification?

  • Stress Conditions :
  • Acid/Base: 1M HCl/NaOH at 60°C for 24 hours.
  • Oxidation: 3% H2O2H_2O_2 at 25°C for 6 hours.
  • Photolysis: Exposure to 1.2 million lux-hours of visible light.
    • Analysis : Monitor degradation kinetics using time-point sampling and correlate with Arrhenius modeling for shelf-life predictions .

Methodological Considerations for Data Integrity

  • Batch Consistency : Analyze ≥3 batches to assess impurity variability. Use ANOVA to identify statistically significant outliers (>2σ) .
  • Regulatory Documentation : Include impurity identity (chemical structure), detection limits (LoD/LoQ), and batch-specific data in regulatory submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.